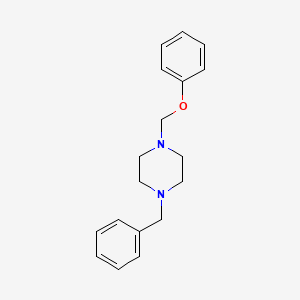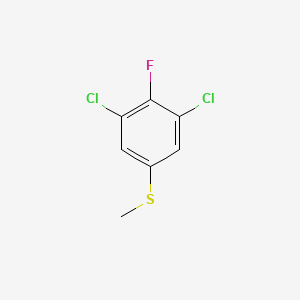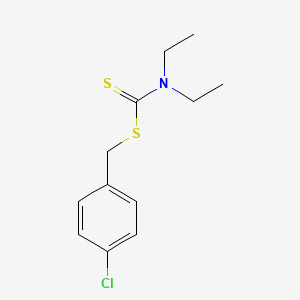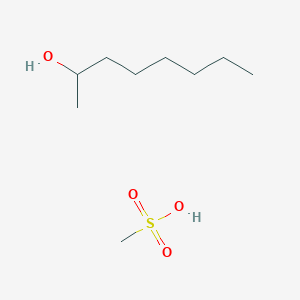
2-(2-Hydroxypropionylamino)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropionylamino)-benzamide is an organic compound that features a benzamide core with a hydroxypropionylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropionylamino)-benzamide typically involves the reaction of benzamide with 2-hydroxypropionic acid (lactic acid) under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzamide and the hydroxypropionic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropionylamino)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 2-(2-Oxopropionylamino)-benzamide
Reduction: Formation of 2-(2-Hydroxypropylamino)-benzamide
Substitution: Formation of nitro or halogenated derivatives of this compound
Scientific Research Applications
2-(2-Hydroxypropionylamino)-benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropionylamino)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropionylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethylamino)-benzamide
- 2-(2-Hydroxypropylamino)-benzamide
- 2-(2-Hydroxybutanoylamino)-benzamide
Comparison
2-(2-Hydroxypropionylamino)-benzamide is unique due to the presence of the hydroxypropionyl group, which imparts distinct chemical and biological properties. Compared to 2-(2-Hydroxyethylamino)-benzamide, it has an additional carbon in the side chain, which can influence its reactivity and interactions with biological targets. The hydroxypropionyl group also provides additional sites for hydrogen bonding, potentially enhancing its binding affinity to enzymes and receptors.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(2-hydroxypropanoylamino)benzamide |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-6,13H,1H3,(H2,11,14)(H,12,15) |
InChI Key |
GDRIDNGVFSNDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


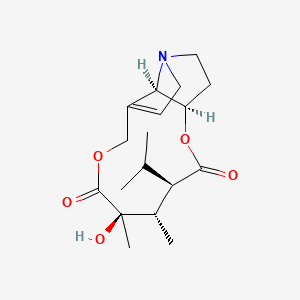
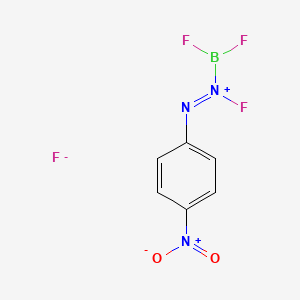
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
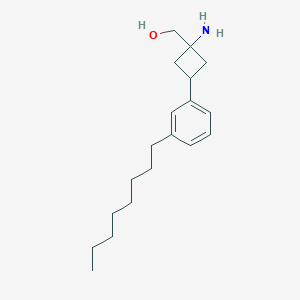
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

